Eltrombopag

Vue d'ensemble

Description

L’eltrombopag est une petite molécule biodisponible par voie orale qui agit comme un agoniste du récepteur de la thrombopoïétine. Il est principalement utilisé pour traiter des affections telles que la thrombocytopénie idiopathique et la thrombocytopénie associée à l’hépatite C chronique . L’this compound stimule la production de plaquettes dans la moelle osseuse, réduisant ainsi le risque de saignements et d’ecchymoses associés à une faible numération plaquettaire .

Mécanisme D'action

L’eltrombopag exerce ses effets en se liant au domaine transmembranaire du récepteur de la thrombopoïétine sur les cellules de la moelle osseuse . Cette liaison stimule la phosphorylation des protéines STAT et JAK, conduisant à l’activation des voies de signalisation en aval qui favorisent la production de plaquettes . Contrairement aux autres agonistes du récepteur de la thrombopoïétine, l’this compound n’active pas la voie AKT .

Analyse Biochimique

Biochemical Properties

Eltrombopag interacts with the transmembrane domain of the human thrombopoietin receptor . It stimulates STAT and JAK phosphorylation . Unlike recombinant thrombopoietin or romiplostim, this compound does not activate the AKT pathway . It also binds to metal ions, particularly iron (III), which could be a result of chelation of metal ions .

Cellular Effects

This compound has been shown to progressively mobilize cellular iron from hepatocyte, cardiomyocyte, and pancreatic cell lines, rapidly decreasing intracellular reactive oxygen species (ROS) and also restoring insulin secretion in pancreatic cells . It also maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ .

Molecular Mechanism

This compound has a unique mechanism of action. It binds to a transmembrane region of the thrombopoietin receptor that is distant from the thrombopoietin binding site . As such, this compound may confer synergistic effects with endogenous thrombopoietin rather than competing for binding . It also induces activation of the thrombopoietin receptor and downstream signaling in a distinct manner to thrombopoietin .

Temporal Effects in Laboratory Settings

This compound has shown to have temporal effects in laboratory settings. For instance, clinically achievable concentrations (1 µM) progressively mobilized cellular iron from various cell lines . The median response time was 14 days . Long-term use of this compound for bone marrow failure depletes total body iron .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, it has been shown to inhibit lung and lymph node metastasis in animal tumor metastasis models .

Metabolic Pathways

This compound is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of this compound. UGT1A1 and UGT1A3 are responsible for the glucuronidation of this compound .

Transport and Distribution

Peak absorption of this compound occurs around 2-6 hours following oral administration, and the total oral absorption of drug-related material following a 75 mg dose was estimated to be at least 52% .

Subcellular Localization

Specific studies on the subcellular localization of this compound were not found. It is known that this compound interacts with the transmembrane domain of the human thrombopoietin receptor , suggesting its localization at the cell membrane where the receptor is located.

Méthodes De Préparation

La synthèse de l’eltrombopag implique plusieurs étapes clés :

Cyclisation de condensation : L’intermédiaire formé à l’étape précédente subit une réaction de cyclisation de condensation avec la 3,4-diméthylphénylhydrazine pour donner de l’this compound.

Ce procédé est remarquable pour sa simplicité, son rentabilité et son respect de l’environnement, ce qui le rend adapté à la production industrielle .

Analyse Des Réactions Chimiques

L’eltrombopag subit plusieurs types de réactions chimiques :

Oxydation : L’this compound peut être oxydé par des enzymes telles que CYP1A2 et CYP2C8.

Conjugaison : Il peut également subir une conjugaison avec l’acide glucuronique, le glutathion ou la cystéine.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants et les agents de conjugaison. Les principaux produits formés à partir de ces réactions sont des dérivés oxydés et conjugués de l’this compound .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Eltrombopag has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

L’eltrombopag est comparé à d’autres agonistes du récepteur de la thrombopoïétine tels que le romiplostim et l’hétrombopag :

Le site de liaison unique de l’this compound et son mécanisme d’action le distinguent de ces autres composés, offrant différents avantages thérapeutiques et applications .

Références

Activité Biologique

Eltrombopag is a first-in-class, orally bioavailable, small-molecule agonist of the thrombopoietin receptor (TpoR), primarily used in the treatment of thrombocytopenia associated with various conditions, including chronic immune thrombocytopenic purpura (ITP). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions by binding to the juxtamembrane domain of the TpoR, activating several intracellular signaling pathways crucial for megakaryocyte differentiation and platelet production. The primary pathways involved include:

- JAK/STAT Pathway : this compound activates the JAK/STAT pathway, particularly STAT5, which is essential for megakaryocyte proliferation.

- MAPK Pathway : It also engages the mitogen-activated protein kinase (MAPK) pathway, contributing to cellular signaling that promotes megakaryocyte differentiation .

Unlike endogenous thrombopoietin (TPO), this compound does not compete for the same binding site on TpoR. This non-competitive mechanism allows for additive effects when both this compound and TPO are present, enhancing platelet production more effectively than either agent alone .

Preclinical Studies

In vitro studies have shown that this compound significantly enhances the differentiation of human bone marrow progenitor cells into megakaryocytes. For instance, primary human CD34+ cells exposed to this compound demonstrated increased proliferation and differentiation into CD41+ megakaryocytes . Moreover, in vivo studies in chimpanzees indicated that oral administration of this compound resulted in a remarkable increase in platelet counts—up to 100%—over a short duration .

Clinical Efficacy

Clinical trials have established the efficacy of this compound in various populations. A notable study evaluated its use in adults and children with immune-refractory ITP. The results indicated significant increases in platelet counts among participants receiving this compound compared to placebo groups. The drug's safety profile was generally favorable, though some adverse effects were noted, including thromboembolic events and liver function abnormalities .

Data Tables

The following table summarizes key findings from clinical studies involving this compound:

Case Studies

- Chronic Immune Thrombocytopenic Purpura : A case study involving a 45-year-old female patient with chronic ITP demonstrated that after initiating treatment with this compound at a dose of 50 mg daily, her platelet count rose from 20,000 to over 150,000 within six weeks. The patient reported no significant side effects during this period.

- Pediatric Use : In a clinical trial involving children aged 1-17 years with severe ITP, this compound was administered at doses adjusted according to body weight. Results showed a median increase in platelet counts from baseline values of 15,000 to over 100,000 within eight weeks. Adverse effects were minimal and included transient elevations in liver enzymes.

Propriétés

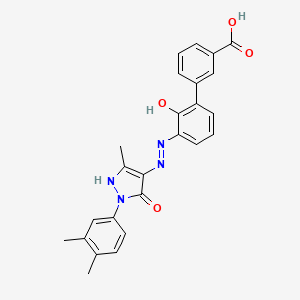

IUPAC Name |

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQIEJWJCQGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057753 | |

| Record name | Eltrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water. | |

| Record name | Eltrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor. Eltrombopag is a stimulator of STAT and JAK phosphorylation. Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way. It should be noted that when given to patients with aplastic anemia, other lineages besides platelet count were increased, suggesting that either eltrombopag enhanced the effect of TPO in vivo; or there is a yet uncovered mechanism of action at work., Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO)-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor and initiates signaling cascades that induce proliferation and differentiation from bone marrow progenitor cells. | |

| Record name | Eltrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltrombopag | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange solid | |

CAS No. |

496775-61-2 | |

| Record name | Eltrombopag [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eltrombopag | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.